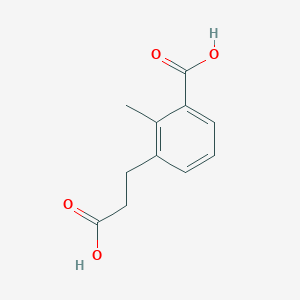
3-(2-Carboxyethyl)-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Carboxyethyl)-2-methylbenzoic acid: is an organic compound with a carboxylic acid functional group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Carboxyethyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with an appropriate alkylating agent, followed by oxidation to introduce the carboxyethyl group. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
化学反応の分析
Types of Reactions: 3-(2-Carboxyethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce alcohols or aldehydes.
科学的研究の応用
Chemistry: In chemistry, 3-(2-Carboxyethyl)-2-methylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its carboxylic acid group allows for easy derivatization and functionalization.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It may serve as a ligand in biochemical assays and studies.
Medicine: Research in medicine explores the compound’s potential therapeutic applications. Its structural properties make it a candidate for drug development and delivery systems.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in polymer synthesis and other industrial processes.
作用機序
The mechanism by which 3-(2-Carboxyethyl)-2-methylbenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
類似化合物との比較
2-Methylbenzoic acid: Lacks the carboxyethyl group, making it less versatile in certain reactions.
3-(2-Carboxyethyl)phenylboronic acid: Contains a boronic acid group, offering different reactivity and applications.
4-(2-Carboxyethyl)benzeneboronic acid: Similar structure but with the carboxyethyl group in a different position, affecting its chemical properties.
Uniqueness: 3-(2-Carboxyethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which provides distinct reactivity and potential applications compared to its analogs. The presence of both the carboxyethyl and methyl groups on the benzene ring allows for a wide range of chemical modifications and functionalizations.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
3-(2-carboxyethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-7-8(5-6-10(12)13)3-2-4-9(7)11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
MIEVSVGUGZWYQF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1C(=O)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
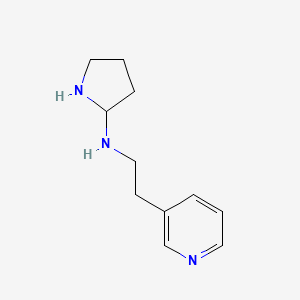


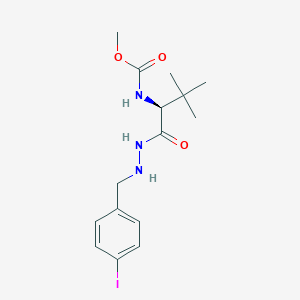

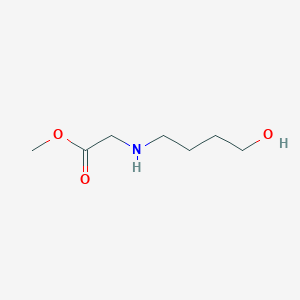
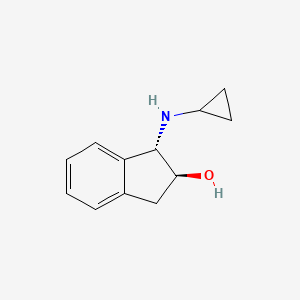
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
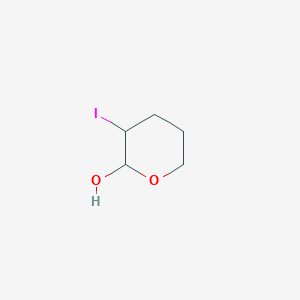
![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)
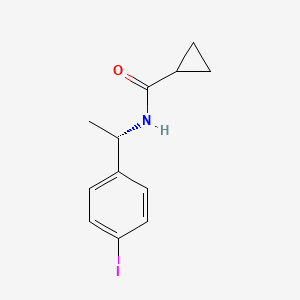
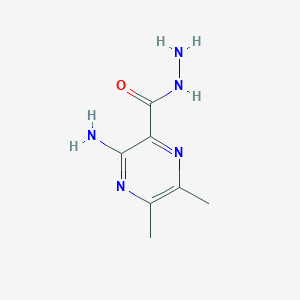
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
